An In-depth Technical Guide on the Core Basic Properties of N,3-dimethyl-1,3-thiazolidin-2-imine
An In-depth Technical Guide on the Core Basic Properties of N,3-dimethyl-1,3-thiazolidin-2-imine
Disclaimer: N,3-dimethyl-1,3-thiazolidin-2-imine is a compound for which specific experimental data is not widely available in publicly accessible literature. This guide provides an overview of its predicted properties based on its chemical structure, data from structurally related analogs, and standardized experimental protocols for the characterization of novel small molecules.
The thiazolidine scaffold is a key heterocyclic motif in medicinal chemistry, known to be a core structure in a variety of biologically active compounds.[1][2] Derivatives of the thiazolidine ring have shown a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects.[2][3][4][5][6] The imine functional group can also play a significant role in the biological activity of a molecule. Given the interest in thiazolidine-containing compounds in drug discovery, a thorough understanding of the basic physicochemical properties of novel derivatives like N,3-dimethyl-1,3-thiazolidin-2-imine is crucial for assessing their potential as drug candidates.
Physicochemical Properties
Due to the limited availability of experimental data for N,3-dimethyl-1,3-thiazolidin-2-imine, the following table includes predicted values and data from a structurally similar compound, 1,3-dimethylimidazolidin-2-imine, for comparative purposes.
Table 1: Predicted and Comparative Physicochemical Properties
| Property | Predicted/Comparative Value | Source |
| Molecular Formula | C5H10N2S | - |
| Molecular Weight | 130.21 g/mol | - |
| XLogP3 (Predicted) | ~0.5 - 1.5 | - |
| Hydrogen Bond Donors | 1 | - |
| Hydrogen Bond Acceptors | 2 | - |
| Rotatable Bonds | 1 | - |
| Topological Polar Surface Area | 41.5 Ų | - |
| Comparative XLogP3 (1,3-dimethylimidazolidin-2-imine) | -0.4 | [7] |
| Comparative Molecular Weight (1,3-dimethylimidazolidin-2-imine) | 113.16 g/mol | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the fundamental physicochemical properties of a novel compound such as N,3-dimethyl-1,3-thiazolidin-2-imine.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a compound at different pH values, affecting its solubility, permeability, and target binding. Potentiometric titration is a precise method for pKa determination.[8]
Methodology:
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Preparation of Solutions:
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Prepare a stock solution of the test compound (e.g., 10 mM in a suitable solvent like DMSO).
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Prepare a series of aqueous buffers with a range of pH values.
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Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
-
Titration Procedure:
-
Calibrate a pH meter with standard buffer solutions.
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Add a known volume of the test compound stock solution to a beaker containing a known volume of deionized water or a specific buffer.
-
Place the pH electrode and a stirrer in the solution.
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Titrate the solution by adding small, precise volumes of the standardized acid or base.
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Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
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-
Data Analysis:
Determination of LogP by Shake-Flask Method
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties. The shake-flask method is considered the "gold standard" for experimental LogP determination.[9][10]
Methodology:
-
Preparation of Phases:
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Prepare a phosphate buffer solution (e.g., pH 7.4) and saturate it with 1-octanol.
-
Saturate 1-octanol with the phosphate buffer. This pre-saturation is crucial for accurate results.[9]
-
-
Partitioning:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[9]
-
Add a small volume of the stock solution to a tube containing known volumes of the pre-saturated 1-octanol and buffer.
-
Vigorously shake the mixture for a set period (e.g., 30 minutes) to allow for partitioning of the compound between the two phases.[11]
-
Allow the phases to separate completely, which may be facilitated by centrifugation.
-
-
Quantification:
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Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the 1-octanol phase to its concentration in the aqueous phase.
-
LogP is the base-10 logarithm of the partition coefficient.
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Determination of Kinetic Solubility
Solubility is a critical property that affects a compound's absorption and bioavailability. Kinetic solubility assays are often used in early drug discovery for high-throughput screening.[13][14]
Methodology (Nephelometric Assay):
-
Preparation:
-
Assay Procedure:
-
In a microtiter plate, add a small volume of the DMSO stock solution to the wells.[16]
-
Add the aqueous buffer to the wells to achieve a range of final compound concentrations.[16]
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Mix the solutions thoroughly and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 2 hours).[16][17]
-
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Measurement and Analysis:
Signaling Pathways and Experimental Workflows
Signaling Pathways
There is no specific information available in the scientific literature regarding signaling pathways modulated by N,3-dimethyl-1,3-thiazolidin-2-imine. Research into the biological activity of this compound would be required to elucidate any potential molecular targets and associated signaling cascades.
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a general workflow for the initial physicochemical characterization of a novel small molecule compound in a drug discovery setting.
References
- 1. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed One-Pot Synthesis of Thiazolidin-2-imines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sysrevpharm.org [sysrevpharm.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 1,3-Dimethylimidazolidin-2-imine | C5H11N3 | CID 4739521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 9. LogP / LogD shake-flask method [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 17. enamine.net [enamine.net]
